molecular formula C16H19N3O3S B2841444 (E)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1798400-90-4

(E)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2841444
CAS RN: 1798400-90-4
M. Wt: 333.41
InChI Key: QZSDSNBQIUSTCV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, also known as PTSES, is a compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery and development. PTSES is a sulfonamide-based compound that has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds derived from pyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide frameworks have been synthesized and evaluated for antimicrobial activity. For instance, the study by Sarvaiya et al. (2019) presented the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showing potential in combating various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-inflammatory Agents

  • Research focused on the design and synthesis of novel compounds based on the pyrimidin-1(6H)-yl structure has shown potential in anti-inflammatory and anticancer applications. The derivatives exhibit significant activity against cancer cell lines, highlighting their potential as therapeutic agents in oncology and inflammation management (Küçükgüzel et al., 2013).

Antiviral Research

  • Derivatives of this compound have been explored for their anti-HIV activities, demonstrating promising results in inhibiting the virus. A study by Brzozowski and Sa̧czewski (2007) synthesized a series of derivatives and tested them for anti-HIV-1 activity, identifying compounds with effective inhibition capacities and low cytotoxic effects, offering a potential route for developing new antiviral therapies (Brzozowski & Sa̧czewski, 2007).

Enzyme Inhibition

  • The compound and its derivatives have been studied for their role in enzyme inhibition, particularly targeting enzymes associated with cancer progression and other diseases. This includes their potential as inhibitors for cyclin-dependent kinase 2, a key enzyme in cell cycle regulation, suggesting a pathway for cancer treatment and the development of new therapeutic agents (Fathalla et al., 2012).

Molecular Docking and Structure-Activity Relationships

  • The structural features of these compounds have been extensively analyzed through molecular docking studies to understand their interaction with biological targets. Such research aids in the rational design of molecules with improved efficacy and specificity for desired biological activities, guiding the development of more effective therapeutic agents (Elzahabi et al., 2018).

properties

IUPAC Name

(E)-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13-3-5-15(6-4-13)7-10-23(21,22)18-8-9-19-12-17-11-14(2)16(19)20/h3-7,10-12,18H,8-9H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSDSNBQIUSTCV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=NC=C(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=NC=C(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

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